2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole
Overview
Description
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its unique structural features, which include a phenyl group and a trifluoromethyl-substituted phenyl group attached to the thiazole ring. These structural elements contribute to its distinctive chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions. For instance, the reaction between 2-bromoacetophenone and 4-(trifluoromethyl)benzothioamide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit bacterial enzymes, leading to antibacterial effects. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid
- 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid
Uniqueness
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both a phenyl group and a trifluoromethyl-substituted phenyl group on the thiazole ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NS/c17-16(18,19)13-8-6-11(7-9-13)14-10-21-15(20-14)12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMAABODKIIJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677305 | |
Record name | 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533867-27-5 | |
Record name | 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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